5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their wide range of biological activities and are used in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves a multi-step process. One common method includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide (MnO2) in water at room temperature . The reaction yields the desired pyrazole derivative in high efficiency.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors and the use of recyclable catalysts to enhance yield and reduce waste. The use of green solvents and environmentally benign methods is also emphasized to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various ionic liquids . The reactions are typically carried out under mild conditions to preserve the integrity of the pyrazole ring.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory and anti-microbial properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with various molecular targets. It has been shown to block the cell cycle at the G2/M phase, leading to apoptosis in cancer cells. This is achieved through the downregulation of Bcl-2 gene expression and the upregulation of Bax expression . These molecular pathways are crucial for the compound’s pro-apoptotic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino-pyrazole derivatives such as:
- 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
Uniqueness
What sets 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid apart is its unique combination of amino and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-amino-1-(2-nitrophenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c11-9-6(10(15)16)5-12-13(9)7-3-1-2-4-8(7)14(17)18/h1-5H,11H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDVXNJAMMXMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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